2-Amino-3-nitro-5-fluoropyridine

Lipophilicity Drug design Physicochemical profiling

2-Amino-3-nitro-5-fluoropyridine (CAS 212268-12-7; synonym: 5-fluoro-3-nitropyridin-2-amine) is a tri-substituted pyridine derivative bearing a 2-amino group, a 3-nitro group, and a 5-fluoro substituent. Its molecular formula is C₅H₄FN₃O₂ with a molecular weight of 157.10 g·mol⁻¹.

Molecular Formula C5H4FN3O2
Molecular Weight 157.1 g/mol
CAS No. 212268-12-7
Cat. No. B112277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-nitro-5-fluoropyridine
CAS212268-12-7
Molecular FormulaC5H4FN3O2
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])N)F
InChIInChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)
InChIKeyLDYYBZNEWDTDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-nitro-5-fluoropyridine (CAS 212268-12-7): Procurement-Relevant Physicochemical and Structural Profile


2-Amino-3-nitro-5-fluoropyridine (CAS 212268-12-7; synonym: 5-fluoro-3-nitropyridin-2-amine) is a tri-substituted pyridine derivative bearing a 2-amino group, a 3-nitro group, and a 5-fluoro substituent. Its molecular formula is C₅H₄FN₃O₂ with a molecular weight of 157.10 g·mol⁻¹ [1]. The compound is a crystalline solid at ambient temperature, appearing off-white to orange, with a melting point reported between 119–123 °C or 139–141 °C depending on the supplier specification [2]. It is soluble in polar organic solvents such as DMSO, DMF, and methanol, and sparingly soluble in water [2]. The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, particularly as a precursor for kinase inhibitor scaffolds and heterocyclic building blocks requiring orthogonal functional-group manipulation .

Why 2-Amino-3-nitro-5-fluoropyridine Cannot Be Replaced by Non-Fluorinated or Differently Substituted Pyridine Analogs


The specific 2-amino-3-nitro-5-fluoro substitution pattern confers a unique electronic profile and synthetic trajectory that cannot be replicated by the closest commercially available analogs—2-amino-5-fluoropyridine (lacking the 3-nitro group), 2-amino-3-nitropyridine (lacking the 5-fluoro group), or 2-amino-3,5-difluoropyridine (fluoro replacing nitro at position 3) . The 5-fluoro substituent serves a dual purpose: it acts as a regiochemical blocking group during electrophilic nitration, forcing nitro-group installation exclusively at the 3-position—a selectivity not achievable with unsubstituted 2-aminopyridine (which yields a mixture of 3-nitro and 5-nitro regioisomers)—while simultaneously raising lipophilicity (ΔLogP ≈ +0.14 to +0.92 over the non-fluorinated analog) and providing a synthetic handle for subsequent nucleophilic aromatic substitution reactions [1][2]. The 3-nitro group enables reductive elaboration to 2,3-diaminopyridine intermediates that are direct precursors to imidazopyridine and pyridotriazole pharmacophores, a pathway inaccessible from the 3-fluoro or 3-unsubstituted analogs [1]. These orthogonal reactivity vectors mean that substituting a generic aminopyridine building block for this specific intermediate would alter both the synthetic route and the physicochemical properties of downstream products.

Quantitative Differentiation Evidence for 2-Amino-3-nitro-5-fluoropyridine vs. Closest Analogs


Lipophilicity Comparison: LogP of 2-Amino-3-nitro-5-fluoropyridine vs. Non-Fluorinated Analog 2-Amino-3-nitropyridine

The 5-fluoro substitution increases the computed octanol–water partition coefficient (LogP) of 2-amino-3-nitro-5-fluoropyridine to 1.8155, compared with 1.67640 for the non-fluorinated analog 2-amino-3-nitropyridine [1]. An alternative source reports XLogP values of 0.9 for the non-fluorinated analog, yielding a ΔLogP of approximately +0.9 upon fluoro substitution [2]. This increase in lipophilicity is consistent with the well-established effect of aromatic fluorine in enhancing membrane permeability and metabolic stability in drug-like molecules.

Lipophilicity Drug design Physicochemical profiling

Thermal Stability and Crystalline Form: Melting Point Differentiation from Non-Fluorinated and Difluorinated Analogs

2-Amino-3-nitro-5-fluoropyridine exhibits a melting point in the range of 119–141 °C (supplier-dependent specification: 119–123 °C [1] or 139–141 °C ), which is substantially higher than the difluorinated analog 2-amino-3,5-difluoropyridine (55–57 °C ) and above that of 2-amino-5-fluoropyridine (93–97 °C ). The compound's thermal stability is reported to exceed 200 °C before decomposition, a property attributed to the electron-withdrawing nitro group strengthening the crystal lattice compared to non-nitrated fluoropyridines . This elevated melting point and thermal robustness facilitate handling, storage, and purification operations at ambient and moderately elevated temperatures.

Thermal stability Solid-state properties Process chemistry

Regiochemical Synthesis Control: 5-Fluoro Blocking Group Enables Exclusive 3-Nitration vs. Non-Regioselective Nitration of Unsubstituted 2-Aminopyridine

Direct nitration of 2-aminopyridine produces a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine regioisomers, requiring separation steps that reduce overall yield [1]. Pre-installation of a halogen blocking group at the 5-position—exemplified by the 5-fluoro substituent in 2-amino-5-fluoropyridine—directs nitration exclusively to the 3-position, yielding 2-amino-3-nitro-5-fluoropyridine as a single regioisomer [1]. The patent literature specifically claims methods wherein 5-halogen blocking (including fluoro, chloro, and bromo) enables selective 3-nitration, with the halogen subsequently retained or removed depending on the desired downstream product. The fluoro variant offers the additional advantage of being a poor leaving group under most conditions, allowing the fluorine to persist through subsequent synthetic steps as a metabolically stabilizing element, whereas chloro and bromo analogs are more susceptible to premature displacement .

Regioselective synthesis Nitration Process chemistry

Commercially Available Purity Grade Differentiation: ≥99% (HPLC) Specification vs. Standard 95–98% for Common Analogs

2-Amino-3-nitro-5-fluoropyridine is commercially available at ≥99% purity (HPLC) from major suppliers including Chem-Impex and at 98% from Thermo Scientific Chemicals (Alfa Aesar) . In contrast, the non-fluorinated analog 2-amino-3-nitropyridine is typically offered at ≥95–98% purity , and 2-amino-5-fluoropyridine at 98% (GC) . The availability of a ≥99% (HPLC) grade with batch-specific certificates of analysis (including NMR, HPLC, and GC) from suppliers such as Bide Pharmatech provides procurement confidence for applications requiring high-purity building blocks, such as GMP intermediate synthesis or structure–activity relationship (SAR) studies where trace impurities could confound biological assay interpretation.

Purity specification Quality control Procurement

Synthetic Versatility: Orthogonal Functional-Group Reactivity Enables Multi-Step Elaboration to Pharmacologically Relevant Scaffolds

The three functional groups on 2-amino-3-nitro-5-fluoropyridine offer orthogonal chemical reactivity: (i) the 2-amino group can be diazotized and replaced via Sandmeyer-type reactions or coupled directly; (ii) the 3-nitro group can be selectively reduced (H₂/Pd-C, Fe/HCl, or Zn/NH₄Cl) to generate a 2,3-diaminopyridine, which is a key intermediate for imidazo[4,5-b]pyridine and pyrido[2,3-d]triazole heterocycles with established kinase inhibitory activity [1]; (iii) the 5-fluoro substituent remains inert during most of these transformations but can be activated for nucleophilic aromatic substitution under appropriate conditions . In contrast, 2-amino-5-fluoropyridine (no nitro group) cannot access the 2,3-diamino intermediate; 2-amino-3-nitropyridine (no fluoro) loses the metabolic stability and lipophilicity advantages of fluorine; and 2-amino-3,5-difluoropyridine requires oxidative or reductive conversion to introduce nitrogen functionality at position 3, adding synthetic steps . A reported three-step functionalization protocol for an EGFR inhibitor precursor achieved 73% overall yield starting from this compound .

Synthetic intermediate Orthogonal reactivity Heterocyclic chemistry

High-Impact Procurement Scenarios for 2-Amino-3-nitro-5-fluoropyridine


Medicinal Chemistry: Kinase Inhibitor Scaffold Assembly via 2,3-Diaminopyridine Route

The compound's 3-nitro group can be selectively reduced to an amine, yielding 2,3-diamino-5-fluoropyridine—a direct precursor to imidazo[4,5-b]pyridine and pyridotriazole scaffolds. These heterocyclic cores are privileged structures in kinase inhibitor design, particularly for targets such as EGFR, c-MET, PIM kinases, and DNA-PK [1][2]. The 5-fluoro substituent provides metabolic stability and enhanced target binding through favorable hydrophobic and electrostatic interactions, while the overall LogP of ~1.82 supports oral bioavailability optimization . For procurement teams supporting kinase-focused medicinal chemistry programs, this intermediate offers a validated entry point to patent-rich chemical space.

Agrochemical R&D: Fluorinated Pyridine Intermediate for Novel Pesticide Discovery

A dedicated synthetic-methods study from South China Agricultural University optimized the preparation of 2-amino-3-nitro-5-fluoropyridine specifically as a fluorinated pyridine pesticide intermediate, achieving 97.8% purity with full characterization by GC-MS, IR, ¹H NMR, and ¹³C NMR [1]. Fluorinated pyridines are highly valued in agrochemical discovery for their enhanced metabolic stability, improved target-site binding, and favorable environmental fate profiles compared to non-fluorinated analogs [2]. The compound serves as a core structure for developing novel neonicotinoid insecticides and broad-spectrum fungicides with enhanced leaf adhesion, making it a strategic procurement item for agrochemical lead-generation and lead-optimization campaigns .

Process Chemistry: Regiochemically Pure Intermediate for Multi-Kilogram API Synthesis

The 5-fluoro blocking group ensures exclusive 3-nitration, eliminating regioisomeric impurities that would otherwise require costly separation steps during scale-up [1]. The compound's thermal stability (decomposition >200 °C) and crystalline solid form facilitate safe handling and storage in pilot-plant and manufacturing environments [2]. Commercial availability at ≥99% (HPLC) purity with full QC documentation supports GMP intermediate qualification, while the orthogonal functional groups permit sequential derivatization without protecting-group manipulation, reducing step count and process mass intensity relative to routes that start from less-substituted pyridine building blocks .

Chemical Biology: PET Tracer and Bioconjugation Precursor Development

The 5-fluoro substituent in 2-amino-3-nitro-5-fluoropyridine provides a site for potential ¹⁸F radioisotopic labeling via nucleophilic aromatic substitution, enabling the synthesis of positron emission tomography (PET) radiotracers targeting neurological disorders [1]. The 2-amino group serves as a conjugation handle for attaching targeting vectors or fluorescent reporters, while the 3-nitro group can be reduced post-conjugation to generate a second amino functionality for further elaboration. This orthogonal reactivity profile is absent in the non-nitrated analog 2-amino-5-fluoropyridine, which offers only the amino group for derivatization, and in the non-fluorinated analog 2-amino-3-nitropyridine, which lacks the radioisotopic labeling handle [2].

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